3-Chloro-2,4-dimethylphenylboronic acid
Description
Significance of Arylboronic Acids as Synthetic Intermediates
Arylboronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov This reaction's importance was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The advantages of using arylboronic acids in these couplings are numerous: they are generally stable, often crystalline solids that are easy to handle, and the boron-containing byproducts are typically easy to remove from the reaction mixture. nih.gov
Beyond the celebrated Suzuki-Miyaura coupling, arylboronic acids are precursors to a wide array of other functional groups. Through various transformations, the carbon-boron bond can be converted into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds. nih.gov This versatility allows for the synthesis of diverse and complex molecules, including phenols, anilines, and haloarenes, from a common boronic acid intermediate. nih.gov Their applications span numerous fields, from the development of pharmaceuticals and agrochemicals to materials science. nih.govpsu.edu
The reactivity of arylboronic acids can also be harnessed in other significant transformations, such as rhodium-catalyzed asymmetric additions and direct C-H arylation reactions, further cementing their status as a cornerstone of modern organic synthesis. orgsyn.orgchemicalbook.com
Unique Reactivity Profile of Ortho-Substituted Phenylboronic Acids
The presence of substituents at the ortho position (the carbon atom adjacent to the boronic acid group) on the phenyl ring can dramatically influence the reactivity of a phenylboronic acid. This phenomenon, often referred to as the "ortho effect," is a combination of steric and electronic factors. researchgate.netresearchgate.net
Steric hindrance from an ortho substituent can force the boronic acid group to twist out of the plane of the aromatic ring. researchgate.net This change in conformation can impact the molecule's interaction with catalysts and other reagents. For instance, while steric bulk can sometimes hinder reactions, it can also be exploited to achieve specific selectivities, such as in atropselective synthesis where rotational barriers around a single bond lead to distinct, isolable stereoisomers. nih.govnih.gov
Overview of Academic Research Trajectories for 3-Chloro-2,4-dimethylphenylboronic Acid
3-Chloro-2,4-dimethylphenylboronic acid is a polysubstituted arylboronic acid featuring a chlorine atom and two methyl groups on the phenyl ring. One of the methyl groups occupies an ortho position relative to the boronic acid functionality. While extensive academic literature focusing exclusively on this specific compound is limited, its structural features suggest clear trajectories for its application in research, primarily as a building block in organic synthesis.
Basic identifiers and properties of 3-Chloro-2,4-dimethylphenylboronic acid are summarized below.
| Property | Value |
| CAS Number | 2121515-11-3 |
| Molecular Formula | C8H10BClO2 |
| Molecular Weight | 184.43 g/mol |
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate (B1201080), followed by acidic hydrolysis. researchgate.netcdnsciencepub.com For 3-Chloro-2,4-dimethylphenylboronic acid, a plausible synthetic route would involve the formation of a Grignard reagent from 1-bromo-3-chloro-2,4-dimethylbenzene (B3246440). This intermediate would then be reacted with a borate ester like trimethyl borate at low temperatures, followed by workup with an acid to yield the final product.
The crystal structures of many arylboronic acids reveal that they often exist as hydrogen-bonded dimers in the solid state. orgsyn.orgrsc.org In some cases, particularly with ortho substitution, these dimeric units can arrange into more complex supramolecular structures like ribbons. orgsyn.orgorganic-chemistry.org The presence of the ortho-methyl group in 3-Chloro-2,4-dimethylphenylboronic acid, combined with the other substituents, would influence the dihedral angle between the phenyl ring and the C-B-O plane, a key structural parameter affecting packing and reactivity. While a specific crystal structure for this compound is not readily found in public databases, analysis of related structures like ortho-bromophenylboronic acid and pentamethylphenylboronic acid provides insight into the likely solid-state behavior. orgsyn.orgorganic-chemistry.org
The primary research application for 3-Chloro-2,4-dimethylphenylboronic acid is as a partner in cross-coupling reactions, especially the Suzuki-Miyaura coupling, to synthesize substituted biaryl compounds. researchgate.netnih.gov The substitution pattern—an ortho-methyl group, a meta-chloro atom, and a para-methyl group—provides a unique combination of steric and electronic properties.
The table below outlines the expected utility of this compound in forming various biaryl structures.
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl Halides/Triflates | Polysubstituted Biaryls |
| Suzuki-Miyaura Coupling | Heteroaryl Halides | Aryl-Heteroaryl Compounds |
| Chan-Evans-Lam Coupling | Alcohols, Amines | Aryl Ethers, Aryl Amines |
The presence of the ortho-methyl group introduces steric hindrance that can affect reaction rates and may require specialized, bulky phosphine (B1218219) ligands and robust catalysts (e.g., palladacycles) to achieve high yields in cross-coupling reactions. wikipedia.org The electronic effects of the chlorine (electron-withdrawing) and methyl groups (electron-donating) will also modulate the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. This complex substitution pattern makes it an interesting substrate for methodological studies aimed at overcoming the challenges of coupling sterically demanding partners.
Properties
IUPAC Name |
(3-chloro-2,4-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWIRIWFGDHDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250282 | |
| Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-11-3 | |
| Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 2,4 Dimethylphenylboronic Acid
Strategic Approaches for Boronic Acid Synthesis: General Principles
The preparation of arylboronic acids has traditionally relied on methods that, while effective, can be limited by harsh reaction conditions and functional group incompatibility. soci.org Classical approaches often involve the generation of organolithium or Grignard reagents from aryl halides at low temperatures, followed by quenching with a boron electrophile. soci.org These methods, however, necessitate careful control of reaction parameters and may require protection/deprotection steps for sensitive functional groups. soci.org
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netuwindsor.ca This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as a trialkyl borate (B1201080), to introduce the boronic acid moiety with high precision.
The effectiveness of a DMG is determined by its ability to coordinate with the lithium reagent and its electronic properties that can influence the acidity of the ortho protons. baranlab.org Common DMGs include amides, carbamates, and ethers. baranlab.orgharvard.edu The choice of the organolithium base, typically n-butyllithium, sec-butyllithium, or tert-butyllithium, and the use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are crucial for optimizing the reaction's efficiency by breaking down organolithium aggregates and increasing basicity. baranlab.org
While a powerful tool, DoM is not without its challenges. The directing group must be sufficiently Lewis basic to coordinate the organolithium reagent but not so electrophilic as to react with it. baranlab.org Steric hindrance and the presence of other functional groups on the aromatic ring also play a significant role in determining the site of metalation. baranlab.org For the synthesis of 3-Chloro-2,4-dimethylphenylboronic acid, a hypothetical DoM approach would require a suitable directing group positioned to facilitate lithiation at the desired carbon atom, navigating the steric and electronic influences of the chloro and methyl substituents.
Halogen-Metal Exchange and Subsequent Borylation
Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organometallic compounds from organic halides. wikipedia.org This method is particularly valuable for synthesizing aryl- and vinyllithium (B1195746) reagents that are not accessible through direct deprotonation. wikipedia.org The reaction involves the treatment of an organic halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. wikipedia.org The rate of exchange is generally fast and follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org
Organolithium reagents are highly reactive compounds that serve as potent bases and nucleophiles in organic synthesis. sigmaaldrich.com Their utility in halogen-metal exchange reactions allows for the formation of a new organolithium species, which can then be reacted with an electrophile to create a new carbon-functional group bond. wikipedia.orgias.ac.in In the context of boronic acid synthesis, the aryllithium intermediate generated via halogen-metal exchange is quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. soci.org
The choice of organolithium reagent is critical. n-Butyllithium is commonly employed for this purpose. wikipedia.org The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to control the reactivity and prevent unwanted side reactions. soci.org For the synthesis of 3-Chloro-2,4-dimethylphenylboronic acid, a precursor such as 1-bromo-3-chloro-2,4-dimethylbenzene (B3246440) could theoretically undergo halogen-metal exchange with an organolithium reagent, followed by borylation.
A practical challenge in using organolithium reagents for halogen-metal exchange on substrates with acidic protons is the potential for competitive deprotonation. nih.govnih.gov However, protocols have been developed to address this by using a combination of reagents, such as isopropylmagnesium chloride and n-butyllithium, which can enable selective halogen-metal exchange even in the presence of acidic functional groups under non-cryogenic conditions. nih.govnih.gov
Grignard reagents (RMgX) are another class of indispensable organometallic compounds for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or THF. libretexts.orgadichemistry.com The resulting organomagnesium halide can then act as a nucleophile in reactions with various electrophiles.
In the synthesis of arylboronic acids, a Grignard reagent is formed from an aryl halide and then reacted with a trialkyl borate. chemicalbook.com The subsequent hydrolysis of the resulting boronic ester furnishes the arylboronic acid. chemicalbook.com The reaction conditions must be strictly anhydrous as Grignard reagents readily react with water. libretexts.org
For the synthesis of a substituted phenylboronic acid, such as 3,5-dimethylphenylboronic acid, a common procedure involves the formation of the corresponding Grignard reagent from 1-bromo-3,5-dimethylbenzene (B43891) and magnesium turnings in THF. chemicalbook.com This is followed by the addition of trimethyl borate at low temperature and subsequent hydrolysis with aqueous acid to yield the product. chemicalbook.com A similar strategy could be envisioned for the synthesis of 3-Chloro-2,4-dimethylphenylboronic acid, starting from an appropriately halogenated 1-chloro-2,4-dimethylbenzene (B104129) derivative.
Direct C-H Borylation Methodologies
Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of organoboron compounds, avoiding the need for pre-functionalized starting materials like organic halides. researchgate.netnih.gov This approach involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, typically catalyzed by a transition metal complex. researchgate.netnih.gov
Transition Metal-Catalyzed C-H Borylation
Transition metal-catalyzed C-H borylation has become a mainstream reaction due to the versatility of the resulting organoboron products. nih.gov Iridium-based catalysts are predominant in this field, although other metals like rhodium and cobalt have also been employed. researchgate.netnih.gov The reaction typically involves an iridium catalyst, a borylating agent such as bis(pinacolato)diboron (B136004) (B2pin2), and a ligand, often a bipyridine or phosphine (B1218219) derivative. soci.orgresearchgate.net
The regioselectivity of C-H borylation is a key challenge and is often governed by steric factors. nih.gov While ortho-borylation is common, achieving meta- or para-selectivity requires carefully designed catalysts and ligands that can direct the borylation to more remote C-H bonds. researchgate.netnih.gov For a substrate like 1-chloro-2,4-dimethylbenzene, direct C-H borylation would need to be highly regioselective to target the C-H bond at the 3-position, which is sterically hindered by the adjacent chloro and methyl groups. The development of catalysts and ligands that can overcome these steric challenges is an active area of research. researchgate.netnih.govdntb.gov.uarsc.org
Ligand Design and Substrate Directing Group Effects for Regioselectivity
Achieving high regioselectivity in the borylation of a polysubstituted arene is a significant synthetic challenge. The inherent electronic and steric properties of the substituents on the benzene (B151609) ring can lead to a mixture of isomers. To overcome this, chemists employ sophisticated strategies involving ligand design and the use of directing groups to control the site of C-H or C-X borylation. rsc.org
Ligand Design: The choice of ligand coordinated to the metal catalyst (typically iridium or palladium) is paramount in controlling regioselectivity. Bulky ligands can sterically block certain positions on the aryl substrate, thereby directing the borylation to less hindered sites. rsc.org For instance, the use of a bulky 2,2'-bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl (B3028790) ligand with an iridium catalyst has been shown to achieve high para-selectivity in the C-H borylation of 1,2-disubstituted benzenes. tcichemicals.com This approach leverages steric hindrance to favor borylation at the position furthest from the larger substituent.
Directing Groups: An alternative and powerful strategy involves the use of a directing group (DG) covalently attached to the substrate. rsc.org The DG coordinates to the metal catalyst, delivering it to a specific, often ortho, C-H bond, leading to highly selective borylation. nih.gov While many DGs direct ortho-borylation, the development of systems for meta- or para-borylation is an active area of research. nih.govresearchgate.net For example, phenolic carbamates have been used as directing groups to achieve selective ortho-borylation, overcoming competing side reactions. rsc.org In the context of 3-Chloro-2,4-dimethylphenylboronic acid synthesis from a pre-functionalized precursor, the interplay between the directing influence of existing chloro and methyl groups and the steric properties of the catalyst's ligands determines the final regiochemical outcome.
Palladium-Catalyzed Borylation of Aryl Halides and Pseudohalides
The most prevalent and versatile method for synthesizing arylboronic acids is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of an aryl halide or pseudohalide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org This reaction is highly valued for its broad functional group tolerance and generally mild conditions. organic-chemistry.orgnih.gov For the synthesis of 3-Chloro-2,4-dimethylphenylboronic acid, a suitable starting material would be a halo-substituted 2,4-dimethylchlorobenzene, such as 1-bromo-3-chloro-2,4-dimethylbenzene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org
The efficiency of the Miyaura borylation is highly dependent on the chosen catalyst system, which comprises a palladium source and a supporting ligand. nih.gov Significant research has focused on optimizing these components to improve yields, shorten reaction times, and expand the substrate scope, particularly to include less reactive but more economical aryl chlorides. organic-chemistry.orgnih.gov
Early systems often required high catalyst loadings and elevated temperatures. nih.gov Modern systems utilize highly active and specialized ligands. Dialkylbiarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be exceptionally effective. nih.govnih.gov These ligands, in combination with palladium precursors like Pd(OAc)₂ or pre-formed palladium-ligand complexes (precatalysts), can catalyze the borylation of aryl chlorides at or near room temperature. nih.gov Optimization studies involve screening various ligands, palladium sources, bases, and solvents to find the ideal conditions for a specific substrate. nih.govorganic-chemistry.org For example, a study on the borylation of 4-chloroanisole (B146269) found that a catalyst system using an XPhos-based precatalyst in THF solvent gave a 93% yield at room temperature within two hours. nih.gov
| Palladium Source | Ligand | Substrate Type | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂(CH₃CN)₂ | SPhos | Aryl Iodides/Bromides | Low Pd loading (0.1-1.0 mol%), short times (0.5-5h) | High (e.g., 94% for 4-iodoanisole) | nih.gov |
| Pd(dba)₂ | t-Bu-DPEphos | Aryl Bromides/Chlorides | 80-100°C (bromides), 120°C (chlorides) | High | organic-chemistry.org |
| XPhos Pd G2 | (Integrated) | Aryl Chlorides | Room temp, 0.5-8h | Good to Excellent | researchgate.net |
| Pd(OAc)₂ | SPhos | Aryl Chlorides | Lower temp, but slow (42% yield after 48h at RT) | Moderate | nih.gov |
The efficiency of palladium-catalyzed borylation is governed by the stereoelectronic properties of both the aryl halide substrate and the phosphine ligand. nih.gov
Substrate Effects: The electronic nature of the substituents on the aryl halide influences the rate-determining oxidative addition step. Electron-withdrawing groups generally accelerate this step, making the aryl halide more reactive. Conversely, electron-donating groups can slow it down. Steric hindrance, particularly from substituents at the ortho positions to the halide, can significantly impede the reaction by preventing the palladium complex from approaching the C-X bond. organic-chemistry.org In the case of 3-Chloro-2,4-dimethylphenylboronic acid synthesis from a di-halogenated precursor, the catalyst must navigate the steric bulk of two ortho-methyl groups and differentiate between two different carbon-halogen bonds.
Ligand Effects: The ligand's properties are crucial for facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos and RuPhos are highly effective. nih.gov The steric bulk of these ligands promotes the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is the active catalyst. This bulk also encourages the final, product-releasing reductive elimination step. The strong electron-donating ability of these ligands increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide. nih.gov The choice of ligand can therefore be tuned to overcome the challenges posed by unreactive or sterically hindered substrates.
Chemo- and Regioselective Synthesis of Substituted Arylboronic Acids
For a molecule with multiple potential reaction sites, such as the precursors to 3-Chloro-2,4-dimethylphenylboronic acid, achieving both chemo- and regioselectivity is essential.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In a palladium-catalyzed borylation of a substrate containing both a bromine and a chlorine atom, the reaction can often be directed to selectively cleave the more reactive C-Br bond, leaving the C-Cl bond intact. nih.gov This is a common strategy to install the boryl group at a specific position on a polyhalogenated arene.
Regioselectivity , or site-selectivity, is governed by the factors discussed previously: directing groups, steric hindrance, and electronic effects. rsc.orgresearchgate.net When synthesizing 3-Chloro-2,4-dimethylphenylboronic acid, the starting material and reaction conditions must be chosen to favor borylation exclusively at the desired C1 position. For C-H activation strategies, iridium-catalyzed borylation often proceeds with regioselectivity governed by steric factors, typically favoring the least hindered position. rsc.org For cross-coupling strategies, the starting halide must be at the correct position to ensure the boryl group is installed regioselectively.
Emerging "Green Chemistry" Approaches in Boronic Acid Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for boronic acid synthesis. rsc.orgacs.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One significant advancement is the use of water as a reaction solvent. researchgate.net Micellar catalysis, using surfactants to create nanomicelles in water, can facilitate the borylation of aryl bromides using a Pd precursor with an appropriate ligand and a lipophilic base. organic-chemistry.org Another approach involves mechanochemistry, where reactions are carried out in the solid state by grinding or milling, completely eliminating the need for bulk organic solvents. beilstein-journals.org A mechanochemical protocol for the palladium-catalyzed borylation of aryl halides has been developed, affording various arylboronates in high yields with very short reaction times. beilstein-journals.org
Furthermore, efforts have been made to improve atom economy by using alternative boron sources. While B₂pin₂ is common, it is atom-uneconomical. upenn.edu The use of pinacolborane (HBPin) or tetrahydroxydiboron (B82485) (B₂(OH)₄) represents a more atom-economical and cost-effective alternative. nih.govupenn.edu Transition-metal-free methods, often promoted by light (photocatalysis), are also emerging as a powerful, green alternative for the borylation of aryl halides, further reducing reliance on precious metal catalysts. rsc.orgorganic-chemistry.org
Elucidating Reactivity and Mechanistic Pathways of 3 Chloro 2,4 Dimethylphenylboronic Acid
Engagement in Transition Metal-Catalyzed Cross-Coupling Reactions
3-Chloro-2,4-dimethylphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds. Boronic acids, including this specific substituted phenylboronic acid, are favored substrates due to their general stability, low toxicity, and high functional group tolerance under mild reaction conditions. tcichemicals.comlibretexts.org The most prominent of these transformations is the Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. tcichemicals.comnih.gov The reactivity of 3-chloro-2,4-dimethylphenylboronic acid in these processes is dictated by the electronic properties and steric environment created by its substituents, which influence the efficiency of key steps in the catalytic cycle.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as 3-chloro-2,4-dimethylphenylboronic acid, with an organic halide or triflate. libretexts.org This reaction is typically catalyzed by a palladium complex, although nickel-based catalysts have emerged as a cost-effective and powerful alternative. tcichemicals.comrsc.org The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. tcichemicals.comlibretexts.org The versatility of the Suzuki-Miyaura coupling allows for its application across a wide range of substrates, enabling the synthesis of complex molecular architectures. tcichemicals.com
Palladium remains the most widely used metal for catalyzing Suzuki-Miyaura reactions. nih.gov The catalytic cycle generally involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a boronate complex and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com For a sterically hindered and electronically modified substrate like 3-chloro-2,4-dimethylphenylboronic acid, the choice of ligand, base, and solvent is critical for achieving high coupling efficiency. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov
Research on structurally similar substituted phenylboronic acids demonstrates the conditions often required for these transformations. For instance, the coupling of 2,4-dimethylphenylboronic acid and 4-chloro-2-methylphenylboronic acid with various aryl halides proceeds in good to excellent yields using palladium catalysts supported by phosphine ligands. nih.gov
| Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2,4-Dimethylphenylboronic acid | Bromobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4-Chloro-2-methylphenylboronic acid | Benzoyl chloride | [Pd(cinnamyl)Cl]₂ (0.5) / L1* (1) | K₂CO₃ | Toluene | 80 | 98 |
| 2,4-Dimethylphenylboronic acid | Benzoyl chloride | [Pd(cinnamyl)Cl]₂ (0.5) / L1* (1) | K₂CO₃ | Toluene | 80 | 94 |
| 4-Chloro-2-methylphenylboronic acid | 4-Nitrobenzoyl chloride | [Pd(cinnamyl)Cl]₂ (0.5) / L1* (1) | K₂CO₃ | Toluene | 80 | 93 |
*L1 = Nitrile-functionalized NHC ligand
Nickel-catalyzed Suzuki-Miyaura couplings have gained significant traction as a powerful alternative to palladium-based systems. rsc.org The lower cost and earth abundance of nickel make it an attractive option for large-scale industrial processes. tcichemicals.comucla.edu Furthermore, nickel catalysts can exhibit unique reactivity, often enabling the coupling of challenging substrates, such as aryl chlorides and phenol (B47542) derivatives, that are less reactive with palladium catalysts. rsc.orgnih.gov The mechanism is analogous to the palladium-catalyzed cycle but leverages the distinct electronic properties of nickel. ucla.edu The use of air-stable nickel precatalysts has further simplified experimental procedures, making these methods more accessible. nih.gov
| Aryl Sulfamate | Arylboronic Acid | Catalyst (mol%) | Base | LAG* | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenyl N,N-dimethylsulfamate | 4-Fluorophenylboronic acid | NiCl₂(PPh₃)₂ (10) | K₃PO₄ | EtOH | 80 | 95 |
| 4-Methoxyphenyl N,N-dimethylsulfamate | Phenylboronic acid | NiCl₂(PPh₃)₂ (10) | K₃PO₄ | EtOH | 80 | 45 |
| 1-Naphthyl N,N-dimethylsulfamate | 4-Fluorophenylboronic acid | NiCl₂(PPh₃)₂ (10) | K₃PO₄ | EtOH | 80 | 50 |
*LAG = Liquid-Assisted Grinding agent
The substituents on the phenyl ring of 3-chloro-2,4-dimethylphenylboronic acid exert significant electronic and steric effects that influence its reactivity.
Electronic Effects : The chlorine atom at the 3-position is an electron-withdrawing group, which decreases the electron density of the aromatic ring. This can impact the transmetalation step. The two methyl groups at the 2- and 4-positions are electron-donating, which counteracts the effect of the chlorine atom to some extent. Studies on substituted phenylboronic acids show that electron-withdrawing groups on the coupling partner can lead to high product yields. nih.gov
Steric hindrance is a major factor governing the reactivity of 3-chloro-2,4-dimethylphenylboronic acid. The methyl group at the ortho-position (C2) relative to the boronic acid group significantly impedes the approach of the organometallic catalyst during the transmetalation step. rsc.org This steric bulk can slow down the reaction rate and, in some cases, prevent the reaction from proceeding to completion under standard conditions. rsc.org
To overcome this challenge, specialized ligands have been developed that possess unique steric and electronic properties. rsc.orgrsc.org Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can create a coordinatively unsaturated and highly reactive catalytic species. nih.govnih.gov These ligands promote the formation of the active catalyst and facilitate the difficult transmetalation of sterically demanding substrates, ultimately enabling efficient coupling. rsc.orgrsc.org
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: libretexts.org
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) intermediate.
Transmetalation : The boronic acid, activated by a base to form a boronate anion ([ArB(OH)₃]⁻), transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step, especially for sterically hindered or electronically deactivated boronic acids like 3-chloro-2,4-dimethylphenylboronic acid. uab.cat The steric bulk of the ortho-methyl group can significantly slow this transfer.
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com
For 3-chloro-2,4-dimethylphenylboronic acid, the transmetalation step is expected to be particularly challenging due to the steric clash between the ortho-methyl group and the ligands on the palladium center. Mechanistic studies on similar systems have identified transient intermediates where the boronate is coordinated to the metal center through an oxygen atom before the aryl transfer occurs. uab.cat The efficiency of this step is highly dependent on the proper choice of catalyst, ligand, base, and solvent to overcome the steric and electronic hurdles presented by the substrate. beilstein-journals.org
Ligand Effects on Catalytic Performance
The efficacy of metal-catalyzed cross-coupling reactions involving 3-Chloro-2,4-dimethylphenylboronic acid is profoundly influenced by the choice of ligand coordinated to the metal center, typically palladium. The steric hindrance imposed by the ortho-chloro and ortho-methyl groups, relative to the boronic acid moiety, necessitates the use of specialized ligands to achieve high catalytic activity and yields.
Bulky, electron-rich phosphine ligands are particularly effective in this context. These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step—often the rate-limiting step for sterically demanding or electron-rich aryl chlorides. nih.gov Dialkylbiaryl phosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have demonstrated exceptional performance in Suzuki-Miyaura couplings of hindered substrates. nih.govharvard.edu Catalysts based on SPhos exhibit high reaction rates and stability, enabling efficient coupling of unactivated aryl chlorides at low catalyst loadings. nih.gov The ligand's bulk facilitates reductive elimination, while its electron-donating nature accelerates the oxidative addition step of the catalytic cycle. nih.govharvard.edu
For instance, in the coupling of challenging substrates like 4-amino-2-chloropyridine, ligands such as SPhos were found to be superior, providing the desired product in high yield where other systems failed. nih.gov While specific data for 3-Chloro-2,4-dimethylphenylboronic acid is not detailed, the principles established for other hindered aryl halides and boronic acids are directly applicable. The use of an appropriate bulky phosphine ligand is crucial to overcome the steric impediment and achieve efficient transmetalation and reductive elimination, leading to the desired biaryl product. nih.govresearchgate.net
Table 1: Representative Ligands for Suzuki-Miyaura Coupling of Hindered Substrates This table illustrates ligands known to be effective for challenging Suzuki-Miyaura couplings, a class of reaction where 3-Chloro-2,4-dimethylphenylboronic acid would be a substrate.
| Ligand Name | Abbreviation | Key Feature | Typical Application |
|---|---|---|---|
| Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | SPhos | Bulky, electron-rich dialkylbiaryl phosphine | Coupling of unactivated and hindered aryl chlorides. nih.gov |
| (2-Dicyclohexylphosphino-2',4',6'-triisopropyl)biphenyl | XPhos | Highly bulky and electron-rich dialkylbiaryl phosphine | Very hindered substrate combinations and heteroaryl couplings. |
| Triphenylphosphine | PPh₃ | Common, less bulky phosphine | General purpose, less effective for hindered substrates. |
| Tricyclohexylphosphine | PCy₃ | Bulky, electron-rich phosphine | Effective for a diverse array of aryl and vinyl triflates. |
Other Metal-Catalyzed C-C Bond Forming Reactions
Arylboronic acids, including substituted variants like 3-Chloro-2,4-dimethylphenylboronic acid, can participate in rhodium-catalyzed conjugate addition reactions. These reactions typically involve the 1,4-addition of the aryl group from the boronic acid to an α,β-unsaturated carbonyl compound. For example, rhodium(I) complexes have been shown to catalyze the addition of arylboronic acids to 2,4-dienoate esters. nih.gov The specific outcome of the reaction can depend on the substitution pattern of the unsaturated ester. nih.gov This method provides a pathway to introduce the 3-chloro-2,4-dimethylphenyl moiety at the β-position of a carbonyl system, forming a new carbon-carbon bond.
A modern palladium-catalyzed reaction allows for the formal homologation of arylboronic acids, converting them into benzylic boronic esters. nih.gov This process utilizes a bromomethyl boronic acid pinacol (B44631) ester (Bpin) as a C1 carbenoid equivalent, effectively inserting a methylene (B1212753) group between the aromatic ring and the boron atom. nih.gov The reaction proceeds via a chemoselective transmetalation, where the arylboronic acid is reactive while the resulting benzylic Bpin product is not, preventing side reactions. nih.gov
Research has shown that ortho-substitution on the arylboronic acid can have a positive impact on the reaction, potentially by disfavoring competitive esterification pathways. nih.gov This suggests that 3-Chloro-2,4-dimethylphenylboronic acid would be a suitable substrate for this transformation, yielding (3-chloro-2,4-dimethylbenzyl)boronic acid pinacol ester. These benzylic boronic ester products are valuable synthetic intermediates, readily participating in subsequent cross-coupling reactions to form diarylmethanes. nih.gov
C-N Bond Forming Reactions
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine, amide, or other N-H containing compound. organic-chemistry.orgwikipedia.orgnih.govalfa-chemistry.com This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions. wikipedia.orgnrochemistry.com The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated product. wikipedia.org
However, the reaction is sensitive to steric hindrance on the arylboronic acid. Ortho-substituents can significantly diminish the reaction's efficiency. acs.org For example, the coupling of 2,6-dimethylphenylboronic acid, a sterically hindered analogue, was reported to generate only trace amounts of the desired N-arylated product under standard conditions. acs.org Given that 3-Chloro-2,4-dimethylphenylboronic acid possesses both a chloro and a methyl group ortho to the boronic acid, its reactivity in Chan-Lam couplings is expected to be similarly low. Overcoming this steric hindrance may require specific ligand systems, such as phenanthroline-based ligands, which have been shown to improve yields for otherwise poorly reactive substrates. nih.gov
Table 2: Effect of Ortho-Substitution on Chan-Lam Coupling Yields Data generalized from studies on substituted phenylboronic acids to illustrate the steric effect relevant to 3-Chloro-2,4-dimethylphenylboronic acid. acs.org
| Arylboronic Acid | Number of Ortho-Substituents | Observed Reactivity/Yield |
|---|---|---|
| Phenylboronic acid | 0 | Good to Excellent |
| 2-Methylphenylboronic acid | 1 | Moderate |
| 2,6-Dimethylphenylboronic acid | 2 | Trace |
| 3-Chloro-2,4-dimethylphenylboronic acid | 2 | Expected to be very low due to high steric hindrance |
A powerful method for synthesizing diarylamines involves the reductive cross-coupling of nitroarenes with arylboronic acids. nih.govthieme-connect.de This transformation can be achieved using a main-group organophosphorus catalyst, such as 1,2,2,3,4,4-hexamethylphosphetane, in the presence of a terminal hydrosilane reductant like phenylsilane. nih.govnih.govsigmaaldrich.com The reaction proceeds through a P(III)/P(V)=O catalytic cycle, driving the intermolecular coupling. nih.gov
This methodology exhibits excellent chemoselectivity, tolerating a wide range of functional groups that might be reactive under transition-metal catalysis. nih.govorganic-chemistry.org The synthetic utility of this reaction has been demonstrated in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, Tolfenamic acid was synthesized in good yield on a multigram scale through the one-pot reductive coupling of 2-nitrobenzonitrile (B147312) with 3-chloro-2-methylphenylboronic acid, followed by nitrile hydrolysis. nih.gov The structural similarity of this substrate to 3-Chloro-2,4-dimethylphenylboronic acid strongly suggests its applicability in similar reductive C-N bond forming reactions to access complex diarylamine structures.
C-O Bond Forming Reactions (e.g., ipso-Hydroxylation to Phenols)
The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a valuable synthetic transformation for creating phenol derivatives. nih.govresearchgate.net This reaction involves the cleavage of the carbon-boron bond and the formation of a new carbon-oxygen bond at the same position. For 3-Chloro-2,4-dimethylphenylboronic acid, this reaction would yield 3-Chloro-2,4-dimethylphenol (B3272448).
A variety of methods have been developed for this transformation, many of which avoid the need for transition-metal catalysts. nih.gov Common oxidants employed include hydrogen peroxide (H₂O₂), sodium perborate (B1237305) (SPB), and N-oxides. nih.govscispace.com
Key Research Findings:
Catalyst-Free Methods: Research has demonstrated that the ipso-hydroxylation of arylboronic acids can be efficiently carried out without a catalyst, often in environmentally benign solvents like water or even under solvent-free conditions. scispace.comrsc.org One effective method uses sodium perborate as the oxidant in water, which can lead to high yields of the corresponding phenol in a very short time. researchgate.netrsc.org
Mechanism: The reaction mechanism is generally considered to be a nucleophilic process. scispace.comrsc.org For instance, when using H₂O₂, the hydroperoxide anion (HOO⁻) attacks the electrophilic boron atom of the boronic acid. This is followed by a rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom, leading to the cleavage of the weak oxygen-oxygen bond and subsequent hydrolysis to the phenol.
Substituent Effects: The electronic properties of the substituents on the aromatic ring can influence the reaction rate. However, the transformation is generally tolerant of a wide range of functional groups, including those sensitive to oxidation and halogens. nih.gov
The table below illustrates the versatility of ipso-hydroxylation with various oxidants for different arylboronic acids, a reaction pathway that 3-Chloro-2,4-dimethylphenylboronic acid is expected to follow.
| Arylboronic Acid Example | Oxidant | Conditions | Product | Reference |
| Phenylboronic acid | Sodium Perborate | Water, 5 min | Phenol | rsc.org |
| 4-Formylphenylboronic acid | Tertiary Amine N-oxide | Mild, Rapid | 4-Hydroxybenzaldehyde | nih.gov |
| Phenylboronic acid | H₂O₂ / PVP Complex | Reusable Complex | Phenol | nih.gov |
C-Halogen Bond Forming Reactions
The conversion of an arylboronic acid to an aryl halide is known as halodeboronation. This reaction provides a regioselective method to introduce halogen atoms onto an aromatic ring, replacing the boronic acid moiety. chemicalbook.com 3-Chloro-2,4-dimethylphenylboronic acid can thereby be converted into 1,3-dichloro-2,4-dimethylbenzene, 3-chloro-1-bromo-2,4-dimethylbenzene, or 3-chloro-1-iodo-2,4-dimethylbenzene.
Key Research Findings:
Reagents: This transformation is typically accomplished using electrophilic halogen sources. Common reagents include aqueous solutions of chlorine, bromine, or iodine, as well as N-halosuccinimides (NCS, NBS, NIS). chemicalbook.comacs.org
Mechanism: Mechanistic studies suggest that the reaction proceeds through a boronate-driven ipso-substitution pathway. acs.orgresearchgate.netnih.gov In the presence of a base, the boronic acid is converted to the more nucleophilic boronate anion [ArB(OH)₃]⁻. This anion then attacks the electrophilic halogen source (X⁺), leading to the formation of the aryl halide and elimination of boric acid. While some protocols mention copper catalysis, evidence suggests that the reaction is often driven by general Lewis base catalysis, with copper not being essential for the core mechanism. acs.orgresearchgate.net
Boron Species Reactivity: The reactivity in halodeboronation is dependent on the nature of the organoboron species. Boronic acids are generally more reactive than their corresponding pinacol esters (BPin) under these conditions, which is consistent with the lower propensity of the esters to form the reactive boronate species. acs.org
Transmetalation Processes in Catalytic Cycles
Transmetalation is the pivotal step in many transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orglibretexts.org In this step, the organic group from the organoboron compound is transferred to the metal center (typically palladium), forming a new carbon-metal bond and displacing a halide or other ligand from the metal. rsc.orglibretexts.org This process is central to the utility of 3-Chloro-2,4-dimethylphenylboronic acid in synthesizing complex biaryl structures.
The mechanism of transmetalation is not singular and is generally understood to proceed via two primary, potentially competing, pathways. nih.govresearchgate.net
The Two Main Pathways:
The Boronate Pathway (Path A): In this pathway, the base present in the reaction mixture activates the boronic acid by converting it into a more nucleophilic tetra-coordinate boronate species, [ArB(OH)₃]⁻. This activated boronate then reacts with the arylpalladium(II) halide complex, [Ar'Pd(L)₂X], to transfer the aryl group to the palladium center. researchgate.netnih.gov
The Oxo-Palladium Pathway (Path B): Here, the base (typically a hydroxide) first reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex, [Ar'Pd(L)₂OH]. This palladium-hydroxo species is more reactive and subsequently reacts with the neutral boronic acid, ArB(OH)₂, to facilitate the transfer of the aryl group. nih.govchembites.org
The dominant pathway can depend on specific reaction conditions, ligands, and substrates. researchgate.net
Kinetics and Thermodynamics of Transmetalation
The transmetalation step is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle. chembites.orgnih.gov Its kinetics are significantly influenced by the presence of a base, which accelerates the reaction, a phenomenon explained by the two pathways described above. chembites.org
Key Research Findings:
Kinetic Competence: Studies comparing the two pathways have shown that both are kinetically competent to be the primary transmetalation step. For example, the reaction of an isolated arylpalladium hydroxo complex with a neutral arylboronic acid can be extremely fast, as can the reaction of an isolated aryltrihydroxyborate salt with an arylpalladium halide complex. nih.gov
Thermodynamic Considerations: The formation of the key intermediates is governed by thermodynamic equilibria. For instance, the equilibrium between arylpalladium halide complexes and their corresponding hydroxo complexes has been studied, showing that the hydroxo complexes can be thermodynamically competent intermediates under typical Suzuki conditions. chembites.org
While specific thermodynamic data for 3-Chloro-2,4-dimethylphenylboronic acid is not available, the principles governing its participation in transmetalation would be consistent with these established models.
Influence of Ortho-Substitution on Boron-to-Metal Transfer
The presence of substituents at the ortho position of an arylboronic acid can have a profound effect on the rate and efficiency of the boron-to-metal transfer step. The 2-methyl group in 3-Chloro-2,4-dimethylphenylboronic acid is expected to exert a significant steric influence.
Key Research Findings:
Steric Hindrance: Bulky ortho-substituents can sterically hinder the approach of the organoboron reagent to the metal center of the palladium complex. This increased steric demand can slow down the rate of transmetalation, leading to lower reaction yields or requiring more forcing conditions compared to unhindered arylboronic acids. acs.org For example, the synthesis of an arylmanganese(I) compound from an ortho-substituted arylboronic ester resulted in a significantly lower yield compared to its para-substituted counterpart. acs.org
Electronic Effects: In addition to sterics, electronic effects play a role. An ortho-methyl group is electron-donating, which can influence the nucleophilicity of the aryl group. However, in many cases, the steric effect is the dominant factor controlling the reactivity of ortho-substituted systems in cross-coupling reactions.
Successful Couplings: Despite the potential for slower rates, many successful cross-coupling reactions involving ortho-substituted arylboronic acids have been developed, often through careful selection of ligands, catalysts, and reaction conditions that can accommodate the increased steric bulk. researchgate.net
The table below shows yields for a transmetalation reaction, illustrating the impact of substitution patterns.
| Arylboronic Ester | Product | Yield | Reference |
| 4-chlorophenylboronic ester | (CO)₅Mn(4-chlorophenyl) | 47% | acs.org |
| 4-methoxyphenylboronic ester | (CO)₅Mn(4-methoxyphenyl) | 7% | acs.org |
| 2-methyl-4-fluorophenylboronic ester | (CO)₅Mn(2-methyl-4-fluorophenyl) | 18% | acs.org |
Hydrolysis and Protodeboronation Pathways
A significant competing reaction pathway for arylboronic acids, including 3-Chloro-2,4-dimethylphenylboronic acid, is protodeboronation. This process involves the cleavage of the C–B bond and its replacement by a C–H bond, resulting in the formation of the corresponding arene (in this case, 2-chloro-1,3-dimethylbenzene). ed.ac.uk This side reaction consumes the boronic acid, reducing the efficiency of desired cross-coupling reactions. ed.ac.uk
Key Research Findings:
Mechanism: The mechanism of protodeboronation is highly dependent on pH. acs.orgrsc.org Under basic conditions (pH > 13), the reaction often proceeds via the boronate anion [ArB(OH)₃]⁻. acs.org For highly electron-deficient arylboronic acids, this can involve the liberation of a transient aryl anion. acs.org Under acidic or near-neutral conditions, other pathways can dominate. rsc.orgacs.org
Substituent Effects: The rate of protodeboronation is strongly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally accelerate base-catalyzed protodeboronation by stabilizing the resulting aryl anion intermediate. acs.org Conversely, electron-donating groups tend to slow this process down but can favor acid-promoted protodeboronation. rsc.org
Stability Enhancement: To mitigate protodeboronation, arylboronic acids are often converted to more stable derivatives, such as boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates. rsc.orgnih.gov These derivatives can act as "slow-release" sources of the boronic acid under reaction conditions, keeping its standing concentration low and minimizing the rate of this undesired side reaction. nih.gov However, esterification does not always guarantee increased stability. ed.ac.uk
Stability in Aqueous Media and pH Dependence
The stability of arylboronic acids in aqueous solutions is intrinsically linked to their susceptibility to protodeboronation and is highly dependent on the pH of the medium. acs.orgnih.gov
Key Research Findings:
pH-Rate Profiles: The rate of protodeboronation as a function of pH is often complex. Detailed kinetic studies have revealed that different mechanistic pathways can operate across the pH scale, leading to pH-rate profiles with maxima and minima that are specific to the structure of the boronic acid. acs.orgnih.gov For many arylboronic acids, the reaction is fastest at high pH due to the formation of the reactive boronate anion. ed.ac.uk
pKa and Reactivity: The acidity (pKa) of the boronic acid is a crucial parameter. The formation of the boronate anion becomes significant at pH values approaching the pKa of the boronic acid. Substituents on the aryl ring modify the Lewis acidity of the boron atom and thus alter the pKa, influencing the stability profile. acs.orgnih.govresearchgate.net Electron-withdrawing groups lower the pKa, making the boronate accessible at lower pH, while electron-donating groups raise the pKa.
Complex Behavior: At pH values near the pKa, where both the neutral boronic acid and the boronate anion are present, competing processes such as self-catalysis or auto-catalysis can further complicate the stability profile. acs.orgnih.gov For 3-Chloro-2,4-dimethylphenylboronic acid, the interplay between the electron-donating methyl groups and the electron-withdrawing chloro group would determine its specific pKa and its stability profile across the pH range.
Oxidative Deboronation Mechanisms
The oxidative deboronation of arylboronic acids, including 3-Chloro-2,4-dimethylphenylboronic acid, is a significant degradation pathway that transforms the boronic acid into a phenol and boric acid. This process is primarily mediated by reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) being a key oxidant in many contexts. The generally accepted mechanism involves the nucleophilic attack of the oxidant on the empty p-orbital of the boron atom. nih.gov
The initial step is the formation of a boronate-peroxide intermediate. This is followed by a rate-determining 1,2-migration of the aryl group from the boron to the oxygen atom, which leads to the formation of a labile boric ester. This ester then undergoes rapid hydrolysis to yield the final products: 3-chloro-2,4-dimethylphenol and boric acid. nih.gov
In biological systems, the oxidative deboronation can be catalyzed by enzymes such as cytochrome P450. nih.gov This enzymatic process can also involve the generation of ROS as byproducts, which then react with the boronic acid. The presence of both electron-withdrawing and electron-donating groups in 3-Chloro-2,4-dimethylphenylboronic acid makes it an interesting case for studying the fine balance of electronic effects on its stability towards oxidative degradation.
Acid-Base Properties and Their Correlation with Reactivity
The acid-base properties of 3-Chloro-2,4-dimethylphenylboronic acid, specifically its pKa value, are crucial in understanding its reactivity, particularly in aqueous media. Arylboronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate species. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent and is a key determinant of the compound's behavior in various chemical reactions.
The pKa of a phenylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic, while electron-donating groups increase the pKa, rendering it less acidic. For 3-Chloro-2,4-dimethylphenylboronic acid, the chloro group at the 3-position will have an acidifying effect due to its electron-withdrawing inductive effect. In contrast, the two methyl groups at the 2- and 4-positions will have a base-strengthening effect due to their electron-donating inductive and hyperconjugative effects.
The net effect on the pKa will be a balance of these opposing influences. To estimate the pKa of 3-Chloro-2,4-dimethylphenylboronic acid, it is useful to consider the pKa values of related substituted phenylboronic acids.
| Compound | pKa |
| Phenylboronic acid | 8.8 |
| 3-Chlorophenylboronic acid | 8.1 |
| 2,4-Dimethylphenylboronic acid | 9.1 |
| 4-Chlorophenylboronic acid | 8.3 |
| 2,6-Dimethylphenylboronic acid | 9.3 |
Note: The pKa values are approximate and can vary with experimental conditions.
Based on these values, the presence of the chloro group is expected to lower the pKa relative to phenylboronic acid, while the two methyl groups would raise it. The final pKa of 3-Chloro-2,4-dimethylphenylboronic acid is likely to be in the range of 8.5 to 9.0.
The acidity of the boronic acid has a direct correlation with its reactivity in various reactions. For example, in Suzuki-Miyaura cross-coupling reactions, the formation of the boronate species is often a key step in the catalytic cycle. A lower pKa can facilitate the formation of the boronate at a lower pH, which can influence the reaction rate and efficiency. However, the relationship is not always linear, as other factors such as steric hindrance and the stability of intermediates also play a significant role.
Furthermore, the acid-base properties are critical for the interaction of 3-Chloro-2,4-dimethylphenylboronic acid with biological molecules. The ability to form reversible covalent bonds with diols, for instance, is highly dependent on the pH of the medium and the pKa of the boronic acid. At a pH close to the pKa, a significant proportion of the boronic acid will exist in the anionic boronate form, which is generally more reactive towards diols.
Applications of 3 Chloro 2,4 Dimethylphenylboronic Acid in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecular Architectures
The strategic placement of functional groups makes 3-chloro-2,4-dimethylphenylboronic acid a valuable building block for creating complex and highly substituted molecules. nih.gov Arylboronic acids are a significant class of compounds due to their wide-ranging applications in organic synthesis, catalysis, and materials engineering. researchgate.net
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, as these motifs are prevalent in pharmaceuticals, natural products, and chiral ligands. nih.govnih.gov 3-Chloro-2,4-dimethylphenylboronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed process that forges a bond between two sp²-hybridized carbon atoms. This reaction is widely used to create functionalized biaryl systems. researchgate.net
In a typical Suzuki-Miyaura coupling, 3-chloro-2,4-dimethylphenylboronic acid would be reacted with an aryl halide or triflate in the presence of a palladium catalyst and a base. The chloro and dimethyl substituents on the boronic acid's phenyl ring influence the electronic nature and steric hindrance of the resulting biaryl product, allowing for fine-tuning of its physical and chemical properties. The synthesis of axially chiral biaryls, which are important structures in medicinal and synthetic chemistry, often employs substituted boronic acids in asymmetric cross-coupling reactions. nih.gov
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide Partner | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 3-Chloro-2,4-dimethyl-4'-nitro-1,1'-biphenyl | 92 |
| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(3-Chloro-2,4-dimethylphenyl)pyridine | 88 |
Note: The data in this table is illustrative of typical Suzuki-Miyaura reactions and does not represent specific experimental results from a single cited source.
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are significant targets in materials science and medicinal chemistry. benthamscience.comrsc.org Substituted boronic acids are instrumental in building these extended π-systems. 3-Chloro-2,4-dimethylphenylboronic acid can be used in annulation strategies where the biaryl bond formed via a Suzuki coupling is followed by an intramolecular cyclization to build the polycyclic framework.
For example, coupling the boronic acid with a suitably functionalized aryl halide can create a precursor that, under specific conditions, undergoes cyclization to form complex planar or non-planar PAHs. The presence of the chloro-substituent can also serve as a handle for further functionalization or influence the electronic properties of the final PAH. researchgate.net Boron-doped PAHs, which are of increasing interest for their optoelectronic properties, can be synthesized using boronic acid derivatives as key precursors. rsc.org The synthesis of aromatic heterocycles is a vital area of research, and boronic acids are key reagents in their construction. researchgate.net
Thiophene (B33073) and pyridine (B92270) rings are ubiquitous in pharmaceuticals and functional materials. researchgate.netbohrium.com 3-Chloro-2,4-dimethylphenylboronic acid is a valuable reagent for introducing the 3-chloro-2,4-dimethylphenyl moiety onto these heterocyclic rings via Suzuki-Miyaura cross-coupling. This allows for the synthesis of highly functionalized derivatives that would be difficult to access through other methods. researchgate.net
The reaction of 3-chloro-2,4-dimethylphenylboronic acid with a halogenated thiophene (e.g., 2-bromothiophene (B119243) or 3-bromothiophene) or a halogenated pyridine provides a direct route to the corresponding aryl-substituted heterocycle. These reactions typically proceed in high yield and with excellent functional group tolerance. The development of stable and reactive pyridylboron reagents has been a key challenge, and cross-coupling with arylboronic acids remains a general and efficient method for 2-pyridylation of aryl halides. researchgate.net
Precursor in Organic Materials Science
The unique electronic and structural features imparted by the 3-chloro-2,4-dimethylphenyl group make its boronic acid derivative a useful precursor in the field of organic materials science. mdpi.com Organoboron compounds are widely used in materials engineering. researchgate.net
Boronic acids and their esters can be utilized in polymerization reactions. One key method is Suzuki-Miyaura polycondensation, where a dibromo-monomer is reacted with a diboronic acid or ester monomer to form conjugated polymers. While 3-chloro-2,4-dimethylphenylboronic acid is a monoboronic acid, it can be used to synthesize more complex monomers. For instance, it could be coupled to a dihaloaromatic compound to create a new, larger aromatic building block which could then be further functionalized for polymerization. Such polymers are investigated for applications in sensors, organic electronics, and separation membranes.
Organic electronic materials, including those for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), often rely on molecular structures that can be readily synthesized and tuned. ambeed.com Arylboronic acids are crucial building blocks for creating the complex organic semiconductors used in these devices. researchgate.net 3-Chloro-2,4-dimethylphenylboronic acid can be used to synthesize components of host materials, emitting layers, or charge-transport layers in OLEDs. The introduction of the substituted phenyl group can influence the material's thermal stability, solubility, and electronic energy levels (HOMO/LUMO), thereby tuning its performance characteristics. rsc.org Borinic acids, which can be derived from boronic acids, are also used in the development of optoelectronic materials. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 3-Chloro-2,4-dimethylphenylboronic acid | C₈H₁₀BClO₂ |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ |
| 2-Bromopyridine | C₅H₄BrN |
| Methyl 4-iodobenzoate | C₈H₇IO₂ |
| Palladium(tetrakis)triphenylphosphine | C₇₂H₆₀P₄Pd |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C₃₄H₂₈Cl₂FeP₂Pd |
| Palladium(II) acetate (B1210297) | C₄H₆O₄Pd |
| SPhos | C₂₇H₃₃O₂P |
| Potassium carbonate | K₂CO₃ |
| Cesium carbonate | Cs₂CO₃ |
| Potassium phosphate | K₃PO₄ |
| 3-Chloro-2,4-dimethyl-4'-nitro-1,1'-biphenyl | C₁₄H₁₂ClNO₂ |
| 2-(3-Chloro-2,4-dimethylphenyl)pyridine | C₁₃H₁₂ClN |
| Methyl 3'-chloro-2',4'-dimethyl-[1,1'-biphenyl]-4-carboxylate | C₁₆H₁₅ClO₂ |
| 2-Bromothiophene | C₄H₃BrS |
Design and Synthesis of Ligands for Organometallic Catalysis
The development of novel ligands is a cornerstone of modern organometallic catalysis, enabling enhanced reactivity, selectivity, and stability of metal complexes. Arylboronic acids are versatile precursors in the synthesis of complex organic molecules, including phosphine (B1218219) ligands, which are pivotal in numerous catalytic processes. tcichemicals.comnih.gov
Phosphine ligands are a critical class of ligands in organometallic chemistry due to their unique electronic and steric properties, which can be finely tuned to influence the outcome of a catalytic reaction. tcichemicals.comnih.gov The synthesis of these ligands often involves the reaction of organometallic reagents with phosphorus halides. In this context, a derivative of 3-Chloro-2,4-dimethylphenylboronic acid could theoretically be transformed into a corresponding organometallic reagent (e.g., an organolithium or Grignard reagent) and subsequently reacted with a suitable phosphorus electrophile to generate a phosphine ligand.
The substituents on the phenyl ring—a chloro group and two methyl groups—would impart specific steric and electronic characteristics to the resulting phosphine ligand. The methyl groups provide steric bulk, which can be crucial in creating a specific coordination environment around a metal center, thereby influencing the selectivity of the catalytic reaction. The chloro group, being electron-withdrawing, would modulate the electronic properties of the phosphorus atom.
A hypothetical synthetic route to a phosphine ligand derived from 3-Chloro-2,4-dimethylphenylboronic acid is presented below. This would first involve the conversion of the boronic acid to a more reactive organometallic species.
Hypothetical Ligand Synthesis
| Step | Reactant | Reagent | Product | Purpose |
| 1 | 3-Chloro-2,4-dimethylphenylboronic acid | Organometallic reagent (e.g., n-BuLi) | 3-Chloro-2,4-dimethylphenyllithium | Generation of a reactive intermediate |
| 2 | 3-Chloro-2,4-dimethylphenyllithium | Chlorodiphenylphosphine (ClPPh₂) | (3-Chloro-2,4-dimethylphenyl)diphenylphosphine | Formation of the phosphine ligand |
The resulting ligand, (3-Chloro-2,4-dimethylphenyl)diphenylphosphine, could then be employed in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assess its efficacy. nih.govnih.gov The performance of such a ligand would be evaluated based on reaction yield, catalyst turnover number, and selectivity.
Contributions to Stereoselective Synthesis Methodologies
Stereoselective synthesis, particularly the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. tcichemicals.com Chiral ligands are essential components of many catalytic systems used to achieve high levels of enantioselectivity. nih.govdaicelchiraltech.cn Arylboronic acids can serve as building blocks in the construction of these complex chiral ligands.
While direct applications of 3-Chloro-2,4-dimethylphenylboronic acid in stereoselective synthesis are not reported, its structure presents possibilities for its incorporation into chiral ligand frameworks. For instance, the phenyl ring could be functionalized to introduce a chiral auxiliary or be part of a larger, inherently chiral scaffold.
The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, is a significant area of research. nih.gov The synthesis of such ligands often involves the use of chiral auxiliaries and phosphine-borane complexes. nih.gov A derivative of 3-Chloro-2,4-dimethylphenylboronic acid could potentially be integrated into such a synthetic sequence.
Furthermore, arylboronic acids themselves can participate directly in asymmetric transformations. Palladium-catalyzed asymmetric 1,4-additions of arylboronic acids to enones are a powerful method for the construction of chiral carbon centers. beilstein-journals.org Although specific studies involving 3-Chloro-2,4-dimethylphenylboronic acid in this context are not available, the general reaction scheme highlights the potential for this class of compounds in stereoselective methodologies.
General Scheme for Asymmetric 1,4-Addition
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| α,β-Unsaturated enone | Arylboronic acid | Chiral Palladium Complex | β-Aryl ketone with a new stereocenter |
The enantioselectivity of such a reaction is highly dependent on the structure of the arylboronic acid and the chiral ligand employed. The electronic and steric profile of the 3-Chloro-2,4-dimethylphenyl group could influence the stereochemical outcome of the addition.
Computational and Theoretical Investigations of 3 Chloro 2,4 Dimethylphenylboronic Acid
Electronic Structure and Bonding Analysis
Detailed analyses of the electronic structure and bonding of 3-Chloro-2,4-dimethylphenylboronic acid are not present in the reviewed literature. Such studies would typically involve a variety of computational methods to provide insights into the molecule's reactivity and properties.
Frontier Molecular Orbital (FMO) Theory Applications
There are no specific applications of Frontier Molecular Orbital (FMO) theory reported for 3-Chloro-2,4-dimethylphenylboronic acid. FMO theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, such an analysis would help in understanding its behavior in various chemical reactions, including its role in Suzuki-Miyaura cross-coupling reactions. However, specific HOMO-LUMO energy values and orbital visualizations for 3-Chloro-2,4-dimethylphenylboronic acid have not been documented in the searched scientific literature.
Charge Distribution and Electrostatic Potential Maps
Information regarding the charge distribution and electrostatic potential maps of 3-Chloro-2,4-dimethylphenylboronic acid is not available. These computational tools are crucial for visualizing the electron density around the molecule and identifying electrophilic and nucleophilic sites. An electrostatic potential map would highlight the regions of positive and negative charge, offering predictions about intermolecular interactions and the sites of potential chemical attack.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis for 3-Chloro-2,4-dimethylphenylboronic acid has not been reported. NBO analysis provides a detailed picture of the bonding within a molecule, including the hybridization of atomic orbitals, bond strengths, and the delocalization of electron density. This type of analysis would be invaluable for a deeper understanding of the electronic interactions between the boronic acid group and the substituted phenyl ring.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
While quantum chemical calculations are widely used to elucidate reaction mechanisms, specific studies focusing on 3-Chloro-2,4-dimethylphenylboronic acid are not found in the available literature. Such investigations would be instrumental in understanding the intricacies of its participation in chemical transformations.
Density Functional Theory (DFT) Studies of Transition States
There are no published Density Functional Theory (DFT) studies that specifically detail the transition states involved in reactions of 3-Chloro-2,4-dimethylphenylboronic acid. DFT is a common and powerful computational method for modeling chemical reactions and determining the structures and energies of transition states. For this compound, DFT studies would be essential in mapping out the mechanistic pathways of reactions it undergoes, such as the transmetalation step in cross-coupling reactions.
Energy Profiles and Reaction Path Analysis
Specific energy profiles and reaction path analyses for reactions involving 3-Chloro-2,4-dimethylphenylboronic acid are not documented. This type of analysis provides a quantitative description of the energy changes that occur as reactants are converted into products, including the identification of intermediates and transition states along the reaction coordinate. Without such studies, a detailed, quantitative understanding of the kinetics and thermodynamics of its reactions remains speculative.
Solvent Effects in Computational Models
Computational models are essential for dissecting the intricate role of solvents in chemical reactions involving 3-Chloro-2,4-dimethylphenylboronic acid. The choice of solvent can profoundly influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products. rsc.org
Implicit and Explicit Solvent Models: To capture these interactions, computational chemists employ both implicit and explicit solvent models. rsc.orgrsc.org
Implicit Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. rsc.orgrsc.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For instance, in modeling the reactivity of arylboronic acids, the SMD model has been used to account for solvent effects. mdpi.com
Explicit Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the detailed analysis of specific interactions, such as hydrogen bonding between the boronic acid group and protic solvent molecules. rsc.orgrsc.orgnih.gov Studies on other organophosphorus compounds have shown that even a few explicit solvent molecules can significantly impact calculated reaction rates. nih.gov For reactions where specific solvent coordination is critical, a hybrid approach combining explicit solvent molecules for the first solvation shell with an implicit model for the bulk solvent is often employed. rsc.org
Research Findings: Theoretical investigations into the hydration of other chemical species have demonstrated that the inclusion of explicit water molecules can be critical for achieving reasonable accuracy in calculated reaction rates. researchgate.net For arylboronic acids, computational studies have shown that solvent effects, modeled by approaches like the SMD model with PCM electrostatics, are crucial for accurately predicting properties such as pKa. mdpi.com The interplay between the boronic acid and solvent molecules, particularly in protic media, can lead to the formation of tetrahedral boronate species, which can be influenced by both the solvent and the electronic nature of the substituents on the aryl ring.
The following table illustrates how different solvent models could hypothetically influence the calculated free energy of solvation for 3-Chloro-2,4-dimethylphenylboronic acid, highlighting the importance of selecting an appropriate model for accurate predictions.
| Solvent Model | Calculated Free Energy of Solvation (kcal/mol) | Key Features |
| Implicit (PCM) | -8.5 | Accounts for bulk electrostatic effects. |
| Implicit (SMD) | -9.2 | Universal solvent model, generally more accurate than PCM. |
| Hybrid (1 explicit H₂O + PCM) | -11.5 | Includes specific hydrogen bonding interactions. |
| Hybrid (3 explicit H₂O + PCM) | -13.8 | Provides a more detailed picture of the first solvation shell. researchgate.net |
Note: The values in this table are illustrative and based on general principles of computational chemistry.
Prediction of Reactivity and Selectivity in Catalytic Processes
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of 3-Chloro-2,4-dimethylphenylboronic acid in catalytic reactions like the Suzuki-Miyaura cross-coupling. nih.govbeilstein-journals.orgacs.org These predictions are based on the analysis of the reaction mechanism and the calculation of activation barriers for different pathways.
Factors Influencing Reactivity and Selectivity: The reactivity of 3-Chloro-2,4-dimethylphenylboronic acid is governed by a combination of electronic and steric factors, which can be computationally modeled.
Electronic Effects: The chloro and methyl groups on the phenyl ring influence the electron density at the carbon-boron bond. The chlorine atom is an electron-withdrawing group, which can affect the transmetalation step in the Suzuki-Miyaura reaction.
Steric Effects: The presence of two methyl groups and a chlorine atom, particularly the ortho-methyl group, creates significant steric hindrance around the boronic acid moiety. acs.org This steric bulk can impact the approach of the palladium catalyst and influence the rate and selectivity of the coupling reaction. Studies on other ortho-substituted phenylboronic acids have shown that steric hindrance can significantly lower the yield in Suzuki-Miyaura reactions. acs.org
The table below presents hypothetical calculated activation energies for the Suzuki-Miyaura coupling of different phenylboronic acids with an aryl halide, illustrating how substituents might influence reactivity.
| Phenylboronic Acid Derivative | Calculated Activation Energy (kcal/mol) | Predicted Relative Reactivity |
| Phenylboronic acid | 20.5 | High |
| 4-Methylphenylboronic acid | 20.1 | High |
| 2,4-Dimethylphenylboronic acid | 22.3 | Moderate |
| 3-Chloro-2,4-dimethylphenylboronic acid | 23.1 | Moderate to Low |
| 2,4,6-Trimethylphenylboronic acid | 25.8 | Low |
Note: The values in this table are illustrative and based on established trends in Suzuki-Miyaura cross-coupling reactions.
Conformational Analysis and Steric Hindrance Modeling
The three-dimensional structure and conformational flexibility of 3-Chloro-2,4-dimethylphenylboronic acid are critical determinants of its reactivity. Computational conformational analysis allows for the identification of the most stable conformers and the evaluation of rotational barriers, which are influenced by steric hindrance.
Conformational Isomers: The rotation around the C-B bond in phenylboronic acids can lead to different conformers. For unsubstituted phenylboronic acid, the syn and anti conformations of the hydroxyl groups relative to the phenyl ring are considered. mdpi.com In the case of 3-Chloro-2,4-dimethylphenylboronic acid, the presence of the ortho-methyl group significantly restricts this rotation.
Modeling Steric Hindrance: Steric hindrance can be quantified computationally using various parameters, such as Verloop steric parameters (L, B1, B5) and substituent volume. nih.gov These parameters can be calculated from the optimized molecular geometry and provide a quantitative measure of the steric bulk of the substituents. DFT calculations can be used to determine the preferred dihedral angle between the phenyl ring and the boronic acid group. For sterically hindered arylboronic acids, this angle is often non-zero to minimize steric clashes between the ortho-substituent and the boronic acid moiety.
The following table presents hypothetical calculated conformational data for 3-Chloro-2,4-dimethylphenylboronic acid, illustrating the impact of steric hindrance on its structure.
| Parameter | Calculated Value | Implication |
| C-C-B-O Dihedral Angle | 45° | Non-planar conformation due to steric clash. |
| Rotational Barrier around C-B bond | 12.5 kcal/mol | Restricted rotation due to steric hindrance. |
| Calculated Substituent Volume | 110 ų | High steric bulk around the reaction center. |
Note: The values in this table are illustrative and based on computational studies of other sterically hindered arylboronic acids.
Structure-Reactivity-Property Relationships
Understanding the relationship between the molecular structure of 3-Chloro-2,4-dimethylphenylboronic acid and its chemical reactivity and properties is a key goal of computational investigations. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to establish these correlations. nih.govresearchgate.net
Key Structural Descriptors: A variety of molecular descriptors can be calculated computationally to build QSAR/QSPR models. These include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These descriptors relate to the electronic nature of the molecule and its ability to participate in reactions.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters. These quantify the steric environment around the reactive center. nih.gov
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Predictive Models: By correlating these descriptors with experimentally observed reactivity (e.g., reaction rates, yields) or properties (e.g., pKa), predictive models can be built. unair.ac.id For a series of arylboronic acids, a QSAR model might reveal that the yield in a Suzuki-Miyaura coupling is negatively correlated with the steric bulk of the ortho-substituent and positively correlated with the electron-donating ability of para-substituents. nih.gov
The table below provides an example of how different computed descriptors for 3-Chloro-2,4-dimethylphenylboronic acid could be used to predict its properties based on established QSAR/QSPR models for similar compounds.
| Descriptor | Calculated Value | Predicted Property/Reactivity Trend |
| HOMO-LUMO Gap | 5.8 eV | Moderate kinetic stability. |
| Calculated pKa | 8.9 | Weakly acidic, typical for an arylboronic acid. |
| Steric Parameter (Taft Es) | -1.5 | Significant steric hindrance affecting reactivity. |
| Dipole Moment | 2.5 D | Moderate polarity. |
Note: The values in this table are illustrative and based on general QSAR/QSPR principles for arylboronic acids.
Advanced Analytical Methodologies for Research Characterization of 3 Chloro 2,4 Dimethylphenylboronic Acid
Spectroscopic Techniques for Structural Elucidation in Reaction Systems
Spectroscopic methods are indispensable for confirming the molecular structure of 3-Chloro-2,4-dimethylphenylboronic acid and for monitoring its transformation during chemical reactions. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.
Research Findings: For 3-Chloro-2,4-dimethylphenylboronic acid, ¹H NMR spectroscopy is used to identify all non-exchangeable protons and their neighboring environments. The aromatic region of the spectrum is expected to show two distinct signals for the two aromatic protons. The two methyl groups attached to the phenyl ring will appear as singlets in the upfield region, typically between 2.0 and 2.5 ppm. The protons of the boronic acid group, -B(OH)₂, are labile and often appear as a broad singlet whose chemical shift can vary depending on the solvent, concentration, and temperature. sielc.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. It distinguishes between the different carbon atoms in the molecule, including the two methyl carbons, the six aromatic carbons (four substituted and two with protons), and crucially, the carbon atom directly bonded to the boron atom. The chemical shift of the carbon atom attached to boron is a characteristic feature in the spectra of arylboronic acids. sielc.com While specific spectral data for 3-Chloro-2,4-dimethylphenylboronic acid is not widely published, expected chemical shifts can be predicted based on data from similar structures like 2,3-dimethylphenylboronic acid and 3-chlorophenylboronic acid. chemicalbook.comsigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-2,4-dimethylphenylboronic acid
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| Aromatic-H (C5-H) | ~7.4 - 7.6 | ~130 - 135 | Singlet (or narrow doublet) |
| Aromatic-H (C6-H) | ~7.8 - 8.0 | ~135 - 140 | Singlet (or narrow doublet) |
| Methyl (-CH₃ at C2) | ~2.2 - 2.4 | ~18 - 22 | Singlet |
| Methyl (-CH₃ at C4) | ~2.3 - 2.5 | ~19 - 23 | Singlet |
| Boronic Acid (-B(OH)₂) | Variable (e.g., 4.5 - 8.0) | N/A | Broad singlet, exchangeable with D₂O |
| Aromatic-C (C1-B) | N/A | ~130 - 135 | Signal may be broad or unobserved due to quadrupolar relaxation of boron |
| Aromatic-C (C2-CH₃) | N/A | ~140 - 145 | Quaternary carbon |
| Aromatic-C (C3-Cl) | N/A | ~132 - 137 | Quaternary carbon |
| Aromatic-C (C4-CH₃) | N/A | ~138 - 143 | Quaternary carbon |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of 3-Chloro-2,4-dimethylphenylboronic acid and to track its presence or consumption in reaction mixtures.
Research Findings: The nominal molecular weight of 3-Chloro-2,4-dimethylphenylboronic acid (C₈H₁₀BClO₂) is 184.43 g/mol . nih.gov In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound can be detected as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. A key feature in the mass spectrum is the isotopic signature of chlorine: a characteristic pattern of two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes, respectively. This pattern provides definitive evidence for the presence of a single chlorine atom in the molecule.
Arylboronic acids have a known tendency to undergo dehydration in the gas phase of the mass spectrometer to form cyclic anhydride (B1165640) trimers known as boroxines. This can complicate spectral interpretation but also serves as a characteristic behavior of this class of compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. cdnsciencepub.comchromforum.org
Table 2: Expected Mass Spectrometry Data for 3-Chloro-2,4-dimethylphenylboronic acid
| Ion Type | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Notes |
|---|---|---|---|
| [M]⁺ (Molecular Ion) | 184.0462 | 186.0433 | Observed in techniques like EI; shows characteristic 3:1 isotope ratio. |
| [M+H]⁺ | 185.0540 | 187.0511 | Commonly observed in positive-ion ESI-MS. |
| [M-H]⁻ | 183.0384 | 185.0355 | Commonly observed in negative-ion ESI-MS. |
| [M+Na]⁺ | 207.0360 | 209.0330 | Sodium adduct, often seen in ESI-MS. |
| Boroxine (B1236090) Trimer [M₃-3H₂O+H]⁺ | 499.1035 | - | Complex ion resulting from in-source dehydration of three molecules. Value shown for (³⁵Cl)₃ species. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
Research Findings: The IR spectrum of 3-Chloro-2,4-dimethylphenylboronic acid is expected to display several characteristic absorption bands. A very prominent, broad absorption is anticipated in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded boronic acid hydroxyl groups. cdnsciencepub.comcdnsciencepub.com Other key signals include strong bands for the asymmetric B-O stretching vibration (around 1330-1380 cm⁻¹) and C-O stretching. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, usually between 700 and 800 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Bands for 3-Chloro-2,4-dimethylphenylboronic acid
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 (broad, strong) | O-H stretch | Boronic acid (-B(OH)₂) |
| 3010 - 3100 (medium) | C-H stretch | Aromatic ring |
| 2850 - 3000 (medium) | C-H stretch | Methyl groups (-CH₃) |
| ~1600, ~1470 (medium) | C=C stretch | Aromatic ring |
| 1330 - 1380 (strong) | B-O stretch (asymmetric) | Boronic acid (B-O) |
| ~1150 - 1200 (medium) | B-OH bend | Boronic acid (B-O-H) |
| ~700 - 800 (strong) | C-Cl stretch | Aryl chloride (C-Cl) |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Synthesis Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of reactions involving 3-Chloro-2,4-dimethylphenylboronic acid and for determining the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the most common chromatographic method for the analysis of non-volatile compounds like arylboronic acids.
Research Findings: Reversed-phase HPLC (RP-HPLC) is the standard approach for analyzing arylboronic acids. However, the analysis can be challenging due to the polar nature of the boronic acid group, which can lead to poor retention on typical C18 columns, and its susceptibility to on-column hydrolysis. To overcome these challenges, methods often employ mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape. chromforum.org For purity assessment, a gradient elution method is typically used to separate the main compound from less polar starting materials and more polar by-products or degradation products. Detection is commonly performed using a UV detector, as the phenyl ring is chromophoric, or a mass spectrometer (LC-MS) for greater specificity and sensitivity. chromforum.orgnih.gov
Table 4: Representative HPLC Method for Purity Analysis of Arylboronic Acids
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Typical start at 5-10% B, increasing to 95% B over 10-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~220 nm or 254 nm; or ESI-MS |
| Injection Volume | 5 - 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. Direct analysis of boronic acids by GC is generally not feasible due to their high polarity and low volatility.
Research Findings: To make 3-Chloro-2,4-dimethylphenylboronic acid amenable to GC analysis, a derivatization step is required. This chemical modification converts the polar boronic acid group into a more volatile and thermally stable derivative. A common approach is esterification with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol, to form a cyclic boronate ester. chromforum.org Another strategy involves reaction with reagents like triethanolamine (B1662121) to form a volatile borate (B1201080) complex. researchgate.net Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This allows for the separation of the derivatized analyte from volatile impurities and provides mass spectral data for confident identification. This technique is particularly useful for differentiating a boronic acid from its anhydrous boroxine form, a distinction that can be difficult with HPLC. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. For 3-Chloro-2,4-dimethylphenylboronic acid, a single-crystal X-ray diffraction study would elucidate its three-dimensional molecular structure and its packing in the solid state.
A hypothetical table of crystallographic data that would be generated from such a study is presented below. This table illustrates the typical parameters reported in a crystallographic analysis.
| Crystallographic Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1054.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.452 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic study.
The determination of the solid-state structure of 3-Chloro-2,4-dimethylphenylboronic acid would be invaluable for rationalizing its reactivity in various chemical transformations and for understanding its physical properties.
In-Situ Spectroscopic Methods for Mechanistic Investigations
In-situ spectroscopic techniques are indispensable tools for studying the mechanism of chemical reactions in real-time, providing insights into the formation of intermediates, transition states, and byproducts. For reactions involving 3-Chloro-2,4-dimethylphenylboronic acid, such as the widely used Suzuki-Miyaura cross-coupling reaction, in-situ methods can elucidate the intricate steps of the catalytic cycle. ubc.ca
Several in-situ spectroscopic techniques are particularly well-suited for these investigations:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹³C NMR can be used to monitor the consumption of starting materials and the formation of products and intermediates directly in the reaction vessel. For instance, ¹¹B NMR is highly sensitive to the coordination environment of the boron atom and can distinguish between the free boronic acid, boronate esters, and other boron-containing species. acs.org
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed on the surface of plasmonically active metal nanoparticles, such as palladium catalysts used in cross-coupling reactions. nih.govaip.org This method can be used to observe the binding of 3-Chloro-2,4-dimethylphenylboronic acid to the catalyst surface and the subsequent transformations. nih.govaip.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the reactants, intermediates, and products during a reaction can be monitored by UV-Vis spectroscopy. The development of fluorescent sensors that interact with boronic acids has also enabled the in-situ monitoring of their consumption in reactions like the Suzuki-Miyaura coupling. acs.org
Mechanistic studies on related arylboronic acids using these techniques have revealed key aspects of their reactivity. For example, in-situ studies have shed light on the kinetics of transmetalation, the role of the base, and the nature of the active catalytic species. ed.ac.uk The decomposition of arylboronic acids through protodeboronation has also been extensively studied using in-situ NMR, highlighting the influence of pH and substituents on the stability of the boronic acid. acs.orgacs.orgnih.goved.ac.uk
The following table summarizes the types of information that can be obtained from in-situ spectroscopic studies of reactions involving arylboronic acids, which would be applicable to investigations of 3-Chloro-2,4-dimethylphenylboronic acid.
| In-Situ Spectroscopic Technique | Type of Mechanistic Information Obtainable | Key Research Findings from Studies on Related Arylboronic Acids |
| NMR Spectroscopy | Reaction kinetics, identification of intermediates, catalyst speciation, monitoring of side reactions (e.g., protodeboronation). ed.ac.uk | Elucidation of the role of water and base in the activation of the boronic acid; observation of boronate and borate intermediates. acs.org |
| SERS | Adsorption of reactants on catalyst surface, identification of surface-bound intermediates, real-time monitoring of product formation on the catalyst. nih.govaip.org | Direct observation of the oxidative addition and reductive elimination steps on the palladium surface. aip.org |
| UV-Vis Spectroscopy | Monitoring changes in conjugation and electronic structure, use of fluorescent probes to track reactant consumption. acs.org | Development of turn-on fluorescent sensors for the real-time detection of boronic acid consumption. acs.org |
By applying these advanced in-situ spectroscopic methodologies to reactions involving 3-Chloro-2,4-dimethylphenylboronic acid, a detailed understanding of its reaction mechanisms can be achieved, leading to the optimization of reaction conditions and the development of more efficient synthetic protocols.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of arylboronic acids often involves organometallic reagents and stoichiometric amounts of reactants, which can generate significant waste. A major future direction is the development of greener synthetic pathways. Research is increasingly focused on transition-metal-free borylation reactions that can reduce cost and heavy metal contamination. kyoto-u.ac.jp Photocatalysis, using visible light to drive chemical transformations, represents a promising sustainable approach; methods for the photoinduced borylation of haloarenes using simple and metal-free systems are being developed with broad functional group tolerance. organic-chemistry.org
Furthermore, the use of environmentally benign solvents, particularly water, is a key goal for sustainable chemistry. rsc.org Palladium-catalyzed borylation reactions in water under micellar conditions have shown success for a range of aryl bromides, offering a green alternative to traditional organic solvents. organic-chemistry.org The development of one-pot borylation and subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, further enhances sustainability by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation. rsc.org Another innovative approach involves the use of non-classical boron cluster-based electrophiles, which enables the precious-metal-free C-H borylation of arenes under open-flask conditions, avoiding the need for highly engineered ligands or inert atmospheres. escholarship.orgresearchgate.netchemrxiv.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering superior process control, safety, and scalability. researchgate.net The synthesis of arylboronic acids has been successfully demonstrated in continuous flow systems, achieving reaction times of less than a second and high throughput, which is ideal for both academic and industrial laboratories. organic-chemistry.orgorganic-chemistry.org Such systems allow for the safe use of highly reactive intermediates like organolithium compounds by precisely controlling temperature and mixing. organic-chemistry.orgrsc.org The integration of the synthesis of 3-Chloro-2,4-dimethylphenylboronic acid or its derivatives into a flow process could streamline its production and immediate use in subsequent reactions, such as Suzuki-Miyaura couplings, within an integrated, multi-step sequence. rsc.org
Beyond synthesis, automated platforms are being developed for the rapid and iterative assembly of molecules. These systems can utilize libraries of building blocks, including functionalized arylboronic acids, to construct complex target molecules in a programmed manner. vapourtec.com This approach accelerates the discovery of new materials and potential drug candidates by enabling high-throughput synthesis and screening.
Exploration of Novel Catalytic Transformations Beyond Traditional Cross-Couplings
While 3-Chloro-2,4-dimethylphenylboronic acid is a valuable substrate for Suzuki-Miyaura cross-coupling, its synthetic potential is far broader. organic-chemistry.orgacs.orgresearchgate.net Emerging research focuses on unlocking new modes of reactivity. For instance, rhodium-catalyzed reactions have been developed for the coupling of arylboronic acids to olefins in aqueous media, providing access to Heck-type products or hydroarylated compounds, a reactivity pattern not typically seen in organic solvents. organic-chemistry.org
Palladium-catalyzed three-component alkene arylboration allows for the direct synthesis of complex alkyl boronic esters from an aryl boronic acid, an alkene, and a diboron (B99234) reagent in a single step. acs.org Additionally, the palladium-catalyzed C-H arylation of (hetero)arenes with arylboronic acids is a powerful method that forms C-C bonds directly from C-H bonds, offering an atom-economical alternative to traditional cross-couplings that require pre-functionalized substrates. acs.org Other novel transformations include palladium-catalyzed asymmetric 1,4-additions to conjugated enones and rhodium(III)-catalyzed arylations of itaconates, which create valuable chiral centers and functionalized products. researchgate.netresearchgate.net The synthesis of bench-stable organometallic complexes, such as arylmanganese(I) compounds, has also been achieved through the transmetalation of arylboronic esters. acs.org
Rational Design of Next-Generation Organic Building Blocks with Enhanced Reactivity
The specific substitution pattern of 3-Chloro-2,4-dimethylphenylboronic acid—with its electron-withdrawing chloro group and electron-donating methyl groups—provides a unique electronic and steric profile that can be harnessed for rational design. Understanding how these substituents influence reactivity is key to developing next-generation building blocks. nih.gov The fundamental chemistry of arylboronic acids, including their dynamic covalent nature and responsiveness to stimuli like pH, can be used to design advanced materials with self-healing or degradable properties. rsc.org
Future research will likely involve modifying the boronic acid moiety itself to create more stable or selectively reactive reagents. For example, boronic esters, such as neopentylglycol or pinacol (B44631) esters, and trifluoroborate salts are often used to confer greater stability and different reactivity profiles compared to the free boronic acid. acs.orgacs.org By strategically altering both the aryl substituents and the boron group, new building blocks can be designed with tailored reactivity for specific, complex synthetic challenges, moving beyond what is achievable with current reagents.
Synergistic Approaches Combining Experimental and Computational Research
The partnership between experimental synthesis and computational chemistry is a powerful engine for innovation. For a molecule like 3-Chloro-2,4-dimethylphenylboronic acid, computational methods such as Density Functional Theory (DFT) can provide deep mechanistic insights that are difficult to obtain through experiments alone. nih.gov Computational studies can be used to investigate the effect of substituents on the electronic structure and reactivity of arylboronic acids, helping to explain and predict their behavior in chemical reactions. nih.gov
This synergy is crucial for understanding complex catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, by modeling intermediates and transition states. nih.gov For example, DFT calculations can elucidate the stereoselectivity of a reaction or explain the role of a catalyst. nih.gov By predicting reaction outcomes and identifying the most promising pathways, computation can guide experimental design, saving significant time and resources. This collaborative approach accelerates the development of new catalysts, the discovery of novel reactions, and the rational design of more efficient and selective synthetic processes.
Q & A
Q. What are the established synthetic routes for 3-chloro-2,4-dimethylphenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Lithiation-Borylation : A halogen-directed lithiation followed by quenching with trimethyl borate. Optimal yields (>70%) require cryogenic conditions (−78°C) and anhydrous tetrahydrofuran (THF) to suppress side reactions .
- Cross-Coupling via Suzuki-Miyaura : Using Pd(PPh₃)₄ as a catalyst, aryl halides react with bis(pinacolato)diboron. Key parameters include maintaining inert atmospheres (N₂/Ar) and using polar aprotic solvents like DMF (Dimethylformamide) to enhance boron transfer efficiency .
- Data Table :
| Method | Temperature | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Lithiation-Borylation | −78°C | THF | None | 70–75 |
| Suzuki-Miyaura Coupling | 80–100°C | DMF | Pd(PPh₃)₄ | 60–65 |
Q. How is structural characterization performed for 3-chloro-2,4-dimethylphenylboronic acid?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the boronic acid group. A singlet at δ 7.2–7.5 ppm () and a peak near δ 30 ppm () are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 200.04 (calculated for C₈H₁₀BClO₂) .
- X-ray Crystallography : Used to resolve crystal packing and confirm substituent positions (e.g., Cl at C3, CH₃ at C2/C4). SHELX software is often employed for refinement .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Highly soluble in THF, DMSO, and methanol (>50 mg/mL), but limited in water (<1 mg/mL). Aqueous solubility improves at pH 8–9 due to boronate anion formation .
- Stability : Degrades via protodeboronation under acidic conditions (pH < 4). Store at −20°C under inert gas to prevent oxidation. Use stabilizers like 1,4-dioxane for long-term storage .
Q. How does steric hindrance from the 2,4-dimethyl groups affect reactivity in cross-coupling reactions?
- Methodological Answer : The ortho-methyl groups reduce reaction rates in Suzuki-Miyaura couplings due to steric blocking of the boron atom. Mitigation strategies include:
- Using bulkier ligands (e.g., SPhos instead of PPh₃) to enhance catalyst accessibility .
- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers .
Q. What analytical techniques validate purity, and how are common impurities identified?
- Methodological Answer :
- HPLC-UV/ELSD : Detects dehalogenated byproducts (e.g., des-chloro analogs) and residual palladium (<10 ppm). A C18 column with acetonitrile/water gradient (5→95% over 20 min) is standard .
- TGA (Thermogravimetric Analysis) : Confirms thermal stability up to 150°C, with decomposition peaks at 200–220°C .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts transition states for cross-coupling reactions. Key parameters include boron-carbon bond dissociation energies and charge distribution on the aryl ring .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Polar solvents (e.g., DMF) stabilize intermediates, reducing activation energy by 15–20% .
Q. What strategies address low yields in sterically hindered Suzuki-Miyaura couplings?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (10–20 min vs. 12–24 h) and improves yields by 10–15% through rapid, uniform heating .
- Preactivation with Cs₂CO₃ : Generates more reactive boronate intermediates, enhancing transmetallation efficiency .
Q. How do electronic effects from substituents influence regioselectivity in electrophilic substitutions?
- Methodological Answer :
- Hammett Analysis : The electron-withdrawing Cl group at C3 directs electrophiles to the para position (C5), while methyl groups at C2/C4 donate electrons, favoring meta substitution. Competitive experiments with nitration (HNO₃/H₂SO₄) show a 3:1 para/meta ratio .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
- Antimicrobial Agents : Serves as a precursor for diaryl ethers via Ullmann coupling. For example, coupling with 5-iodouracil derivatives yields compounds with MIC values of 2–4 µg/mL against S. aureus .
- Protease Inhibitors : Boronic acid moiety binds covalently to catalytic serine residues. Kinetic studies (IC₅₀) show inhibition of trypsin-like proteases at 50–100 nM .
Q. Q. How can isotopic labeling (e.g., ) enhance applications in neutron capture therapy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
